MEthyl 5-bromo-2-(2-methylpropoxy)benzoate
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Overview
Description
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 5-bromo-2-(2-methylpropoxy)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and ethers.
Scientific Research Applications
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of MEthyl 5-bromo-2-(2-methylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
MEthyl 5-bromo-2-(2-methylpropoxy)benzoate: C12H15BrO3
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 2-methylpropoxy group allows for selective reactivity and interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 5-bromo-2-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVDFHRWKSQXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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